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molecular formula C8H9FN2O B8666068 2-amino-4-fluoro-N-methylbenzamide

2-amino-4-fluoro-N-methylbenzamide

Cat. No. B8666068
M. Wt: 168.17 g/mol
InChI Key: QERIYCLVBBMTTL-UHFFFAOYSA-N
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Patent
US09096624B2

Procedure details

The title compound was prepared using the procedure from Compound 102A with 4-Fluoro-N-methyl-2-nitrobenzamide (Compound 103B). MS (ES+): m/z 169.07 [MH+] (TOF, polar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
NC1C=CC(F)=CC=1C(NC)=O.[F:13][C:14]1[CH:23]=[CH:22][C:17]([C:18]([NH:20][CH3:21])=[O:19])=[C:16]([N+:24]([O-])=O)[CH:15]=1>>[NH2:24][C:16]1[CH:15]=[C:14]([F:13])[CH:23]=[CH:22][C:17]=1[C:18]([NH:20][CH3:21])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)NC)C=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C(=O)NC)C=C1)[N+](=O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C(=O)NC)C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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